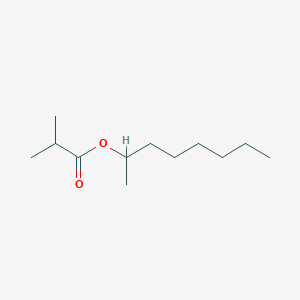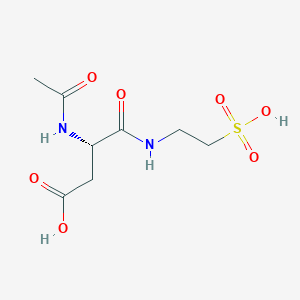
N~2~-Acetyl-N-(2-sulfoethyl)-L-alpha-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Acetyl-N-(2-sulfoethyl)-L-alpha-asparagine is a synthetic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of an acetyl group, a sulfoethyl group, and an L-alpha-asparagine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N-(2-sulfoethyl)-L-alpha-asparagine typically involves the following steps:
Protection of the Amino Group: The amino group of L-alpha-asparagine is protected using a suitable protecting group to prevent unwanted reactions.
Acetylation: The protected L-alpha-asparagine is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Sulfoethylation: The acetylated intermediate is reacted with a sulfoethylating agent, such as 2-chloroethanesulfonic acid, under basic conditions to introduce the sulfoethyl group.
Deprotection: The protecting group is removed to yield the final product, N2-Acetyl-N-(2-sulfoethyl)-L-alpha-asparagine.
Industrial Production Methods
Industrial production of N2-Acetyl-N-(2-sulfoethyl)-L-alpha-asparagine may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-Acetyl-N-(2-sulfoethyl)-L-alpha-asparagine can undergo various chemical reactions, including:
Oxidation: The sulfoethyl group can be oxidized to form sulfone derivatives.
Reduction: The acetyl group can be reduced to form the corresponding alcohol.
Substitution: The sulfoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N2-Acetyl-N-(2-sulfoethyl)-L-alpha-asparagine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-Acetyl-N-(2-sulfoethyl)-L-alpha-glutamine
- N~2~-Acetyl-N-(2-sulfoethyl)-L-alpha-aspartic acid
Uniqueness
N~2~-Acetyl-N-(2-sulfoethyl)-L-alpha-asparagine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Eigenschaften
CAS-Nummer |
82637-03-4 |
|---|---|
Molekularformel |
C8H14N2O7S |
Molekulargewicht |
282.27 g/mol |
IUPAC-Name |
(3S)-3-acetamido-4-oxo-4-(2-sulfoethylamino)butanoic acid |
InChI |
InChI=1S/C8H14N2O7S/c1-5(11)10-6(4-7(12)13)8(14)9-2-3-18(15,16)17/h6H,2-4H2,1H3,(H,9,14)(H,10,11)(H,12,13)(H,15,16,17)/t6-/m0/s1 |
InChI-Schlüssel |
IXNJXZCMVAGLGU-LURJTMIESA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)NCCS(=O)(=O)O |
Kanonische SMILES |
CC(=O)NC(CC(=O)O)C(=O)NCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


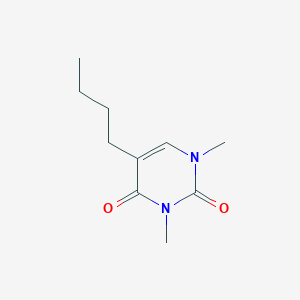
![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)


![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)
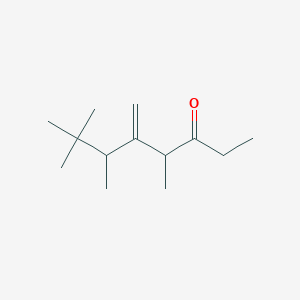


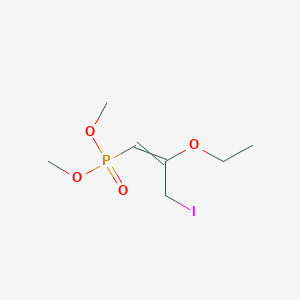
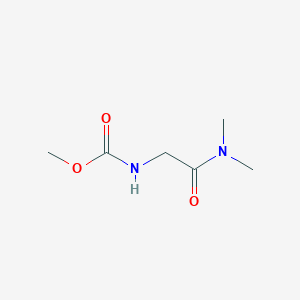

![3,5,5-Trimethyl-4-[(3-methyloxiran-2-yl)methylidene]cyclohex-2-en-1-one](/img/structure/B14427237.png)
![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
